molecular formula C12H15NO B063602 2-Benzylpiperidin-4-one CAS No. 193469-44-2

2-Benzylpiperidin-4-one

Cat. No. B063602
CAS RN: 193469-44-2
M. Wt: 189.25 g/mol
InChI Key: HBXGSIZEPYWAOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzylpiperidin-4-one involves several methodologies. One approach includes the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones in the presence of Pd/C catalyst, demonstrating the importance of temperature, acidity, and substrate structure in selectivity (Ágai et al., 2004). Another method discusses the synthesis of N-benzylpiperidin-4-ones through a one-pot three-component protocol, highlighting efficient yields and potential for cholinesterase inhibition (Sukumarapillai et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray crystallography. Studies reveal that these compounds prefer to exist in a chair conformation with equatorial orientation of bulky substituents, a conformation that is conserved in the solid state (Ponnuswamy et al., 2018).

Chemical Reactions and Properties

2-Benzylpiperidin-4-ones undergo various chemical reactions, contributing to their versatility in synthetic chemistry. For instance, acid-catalyzed reactions with 2-vinylaniline derivatives yield new classes of polycyclic indole derivatives, showcasing the reactivity of 2-Benzylpiperidin-4-ones under specific conditions (Walter et al., 1993).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulation. Crystal structure and Hirshfeld surface analysis have provided insights into the intermolecular interactions and stability of these compounds (Gümüş et al., 2022).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with other chemical entities, are fundamental for their application in medicinal chemistry and other fields. For example, derivatives of this compound have shown potential as cholinesterase inhibitors, indicating their relevance in the design of therapeutic agents (Sukumarapillai et al., 2016).

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ponnuswamy et al. (2018) involved the synthesis of new N-benzylpiperidin-4-ones, highlighting their antimicrobial and antioxidant activities. Molecular docking studies suggested these compounds could serve as potential leads for developing novel therapeutic agents, especially for combating antimicrobial resistance (Ponnuswamy et al., 2018).

Anti-Inflammatory Applications

Research by Jayashree et al. (2016, 2017) demonstrated the in vitro anti-inflammatory activity of 4-Benzylpiperidine. These studies utilized models such as inhibition of albumin denaturation and proteinase inhibitory activity, alongside membrane stabilization methods, to establish the compound's potential as a lead for anti-inflammatory drug development (Jayashree et al., 2016; Jayashree et al., 2017).

Neurological Disorder Therapeutics

A study focused on replacing the benzylpiperidine moiety with fluorinated phenylalkyl side chains to develop GluN2B receptor ligands, indicating a pathway for creating new ligands suitable for positron emission tomography (PET) imaging of brain receptors (Thum et al., 2018).

Cholinesterase Inhibition for Alzheimer's

Research by Sukumarapillai et al. (2016) highlighted the synthesis of fluorescent N-benzylpiperidine-4-one derivatives that showed selective cholinesterase inhibitory activity, proposing them as candidates for Alzheimer's disease therapeutics due to their potent inhibition and favorable photophysical properties (Sukumarapillai et al., 2016).

Drug Delivery Systems

A study by Ganti et al. (2018) explored the transdermal delivery of 4-Benzylpiperidine for cocaine-use disorder, demonstrating its efficient in vitro transdermal permeation and potential as a therapeutic agent (Ganti et al., 2018).

Safety and Hazards

According to the safety data sheet of a related compound, N-Benzyl-4-piperidone, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

2-benzylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGSIZEPYWAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595318
Record name 2-Benzylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193469-44-2
Record name 2-Benzylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate 2 (3.2 g), 1-(diphenylmethyl) piperazine (2.5 g) and aluminum tributoxide (2 g) in toluene (250 ml) was hydrogenated for 48 hours at 50° C., with palladium on activated carbon (10%; 2 g) as a catalyst in the presence of thiophene (4% solution; 1 ml). After uptake of hydrogen (1 equiv), the catalyst was filtered off and the filtrate was evaporated. The residue was purified by high-performance liquid chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0, upgrading to 90/10). Two pure fractions were collected and their solvent was evaporated, resulting in residue 1 and residue 2. Residue 1 was suspended in DIPE. The precipitate was filtered off and dried, yielding 0.94 g (17%) of (±)-cis-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl) piperidine (compound 12; mp. 100.8° C.). Residue 2 was dried, yielding 0.2 g (3.6%) of (±)-trans-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl)piperidine (compound 13).
Name
intermediate 2
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three

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